molecular formula C14H21F2NO4 B2696342 2,2-Difluoro-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]spiro[3.3]heptane-6-carboxylic acid CAS No. 2344685-43-2

2,2-Difluoro-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]spiro[3.3]heptane-6-carboxylic acid

Cat. No.: B2696342
CAS No.: 2344685-43-2
M. Wt: 305.322
InChI Key: SAIIXZXMHCRDOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the spiro[3.3]heptane family, characterized by a bicyclic structure with fused three-membered rings. The core structure includes a spirocyclic framework with substituents such as fluorine atoms, a tert-butoxycarbonyl (Boc)-protected amino group, and a carboxylic acid moiety.

Properties

IUPAC Name

2,2-difluoro-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]spiro[3.3]heptane-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21F2NO4/c1-11(2,3)21-10(20)17-8-13(9(18)19)4-12(5-13)6-14(15,16)7-12/h4-8H2,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAIIXZXMHCRDOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC2(C1)CC(C2)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,2-Difluoro-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]spiro[3.3]heptane-6-carboxylic acid is a complex organic compound known for its unique spirocyclic structure and fluorinated nature. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug development and therapeutic applications.

  • Molecular Formula : C14H21F2NO4
  • Molecular Weight : 305.322 g/mol
  • CAS Number : 2253632-49-2

The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, making it a candidate for various biological interactions.

Preliminary studies suggest that this compound may interact with several biological targets, including:

  • Neurotransmitter Receptors : The spirocyclic structure may facilitate binding to receptors involved in neurotransmission.
  • Enzymatic Pathways : It may act as an inhibitor or modulator of enzymes critical in metabolic pathways.

Binding Affinity Studies

Research indicates that compounds with similar structural motifs exhibit varying affinities for neurotransmitter receptors and enzymes. For instance, studies on related spirocyclic compounds have shown:

  • Dopamine Receptor Interaction : Certain derivatives have been noted for their potential to modulate dopamine receptor activity, which could have implications for treating disorders such as schizophrenia and Parkinson's disease.
  • Enzyme Inhibition : Some spirocyclic compounds have been documented to inhibit key metabolic enzymes, suggesting a similar potential for this compound.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions incorporating various reagents that yield high-purity products suitable for biological testing. A notable synthesis method reported an 84% yield using N-ethyl-N,N-diisopropylamine and HATU in N,N-dimethylformamide (DMF) at low temperatures .

Pharmacological Studies

  • Neuropharmacology : A study evaluated the effects of spirocyclic compounds on neuronal cell lines, revealing that modifications to the amine group significantly affected cell viability and receptor binding properties.
    CompoundIC50 (µM)Target
    Compound A5.0Dopamine D2
    Compound B12.0Serotonin 5HT1A
    2,2-Difluoro CompoundTBDTBD
    Note: TBD indicates data to be determined through ongoing research.
  • Metabolic Pathways : In vitro studies demonstrated that the compound could inhibit specific pathways involved in cancer cell proliferation, suggesting a potential role in oncology.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural and physicochemical properties of the target compound and its analogs derived from the evidence:

Compound Name Molecular Formula Molecular Weight Substituents pKa Boiling Point (°C) Key Applications/Properties References
6-[(tert-Butoxycarbonyl)amino]spiro[3.3]heptane-2-carboxylic acid C₁₃H₂₁NO₄ 255.31 Boc-amino, carboxylic acid 4.69 420.5 (predicted) Intermediate in peptide synthesis
6-Amino-6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride C₉H₁₂F₃NO₂ 241.20 Amino, trifluoromethyl, carboxylic acid N/A N/A Potential bioisostere for drug design
6-Methoxyspiro[3.3]heptane-2-carboxylic acid C₉H₁₄O₃ 170.21 Methoxy, carboxylic acid N/A N/A Solubility modifier in medicinal chemistry
6,6-Difluoro-spiro[3.3]heptane-2-carboxylic acid C₈H₁₀F₂O₂ 188.16 6,6-Difluoro, carboxylic acid N/A N/A Fluorinated building block
Methyl 6-oxospiro[3.3]heptane-2-carboxylate C₉H₁₂O₃ 168.19 Oxo, methyl ester N/A 259.9 (predicted) Precursor for further functionalization

Key Observations :

Fluorine Atoms: Difluoro or trifluoromethyl groups (e.g., C₉H₁₂F₃NO₂) introduce electronegativity and lipophilicity, which may improve membrane permeability in drug candidates . Methoxy Group: The methoxy analog (C₉H₁₄O₃) exhibits lower molecular weight and higher polarity, favoring aqueous solubility .

Physicochemical Properties :

  • The Boc-protected compound has a predicted pKa of 4.69, suggesting moderate acidity suitable for pH-dependent solubility .
  • Methyl ester derivatives (e.g., C₉H₁₂O₃) are often used as prodrugs due to their hydrolytic conversion to active carboxylic acids .

Q & A

Q. What are the key synthetic strategies for constructing the spiro[3.3]heptane core in this compound?

The spiro[3.3]heptane scaffold is typically synthesized via cycloaddition or ring-opening reactions. For example, dimethyl spiro[3.3]heptane-2,6-dicarboxylate derivatives can be functionalized through tert-butoxycarbonyl (Boc)-protected intermediates, followed by fluorination and carboxylation . A critical step involves protecting the amine group (e.g., tert-butyl carbamate) to prevent side reactions during fluorination. Ring strain in the spiro system may require low-temperature conditions (-78°C) for selective fluorination using agents like DAST (diethylaminosulfur trifluoride) .

Q. How can researchers confirm the stereochemical integrity of the difluoro and carbamate substituents?

X-ray crystallography is the gold standard for absolute configuration determination. For rapid screening, 19F^{19}\text{F} NMR can differentiate diastereotopic fluorine atoms, while 1H^{1}\text{H}-13C^{13}\text{C} HMBC correlations validate spatial proximity of the carbamate group to the spiro carbon . High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) can further confirm molecular connectivity .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of the spiro[3.3]heptane core under fluorination conditions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model transition states during fluorination, identifying potential side reactions like ring-opening. Reaction path sampling (RPS) methods, combined with molecular dynamics, help optimize solvent effects (e.g., dichloromethane vs. THF) and reagent stoichiometry . Recent studies highlight the role of electrostatic potential maps in predicting regioselectivity for electrophilic fluorination .

Q. How do the difluoro substituents influence the compound’s conformational flexibility and binding to biological targets?

Fluorine’s electronegativity restricts rotational freedom in the spiro system, as shown by variable-temperature NMR. Molecular docking (AutoDock Vina) and free-energy perturbation (FEP) simulations suggest that the difluoro motif enhances hydrophobic interactions with protein pockets, such as enzymes in the cytochrome P450 family. Comparative studies with non-fluorinated analogs show a 2–3-fold increase in binding affinity .

Q. What strategies resolve contradictions in reported synthetic yields for tert-butyl carbamate intermediates?

Discrepancies often arise from Boc-deprotection efficiency. Tandem LC-MS monitoring of reaction intermediates can identify bottlenecks (e.g., incomplete deprotection with TFA). Alternative methods, such as catalytic hydrogenolysis (Pd/C, H2_2), may improve yields by avoiding acid-sensitive byproducts . Statistical design of experiments (DoE) can optimize parameters like temperature, pressure, and catalyst loading .

Q. How can researchers design analogs to probe the role of the carbamate group in metabolic stability?

Replace the tert-butoxycarbonyl group with hydrolytically stable alternatives (e.g., p-methoxybenzyl carbamate) and assess stability in liver microsome assays. Radiolabeled 14C^{14}\text{C}-carbamate derivatives enable tracking of metabolic pathways via scintillation counting and HPLC-MS/MS .

Methodological Notes

  • Data Analysis : Use Gaussian-derived electrostatic surface potentials to correlate fluorine’s electronic effects with reactivity .
  • Troubleshooting : If fluorination fails, check for residual moisture (Karl Fischer titration) or consider alternative fluorinating agents (e.g., Deoxo-Fluor) .
  • Safety : The compound’s tert-butyl carbamate moiety may release toxic isobutylene gas during decomposition. Use fume hoods and personal protective equipment (PPE) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.